4-(3-Ethoxyphenyl)thian-4-ol
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Overview
Description
The compound identified as “4-(3-Ethoxyphenyl)thian-4-ol” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “4-(3-Ethoxyphenyl)thian-4-ol” involves several synthetic routes. One common method includes the reaction of specific starting materials under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized methods to ensure high yield and purity. Techniques such as continuous flow synthesis and batch processing are employed to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions: “4-(3-Ethoxyphenyl)thian-4-ol” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that favor the transformation of the compound into different products.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.
Scientific Research Applications
“4-(3-Ethoxyphenyl)thian-4-ol” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it serves as a probe to study specific biochemical pathways. In medicine, it is investigated for its potential therapeutic effects. Additionally, it finds applications in industry as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “4-(3-Ethoxyphenyl)thian-4-ol” involves its interaction with specific molecular targets. These interactions lead to the modulation of biochemical pathways, resulting in the observed effects. The compound’s structure allows it to bind to particular sites on target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds: Several compounds share structural similarities with “4-(3-Ethoxyphenyl)thian-4-ol.” These include compounds with similar functional groups and molecular frameworks.
Uniqueness: What sets “this compound” apart from similar compounds is its unique reactivity and the specific applications it is suited for. Its distinct chemical properties make it valuable in various research and industrial contexts.
Properties
IUPAC Name |
4-(3-ethoxyphenyl)thian-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-2-15-12-5-3-4-11(10-12)13(14)6-8-16-9-7-13/h3-5,10,14H,2,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGGTTROQQORSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2(CCSCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2(CCSCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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